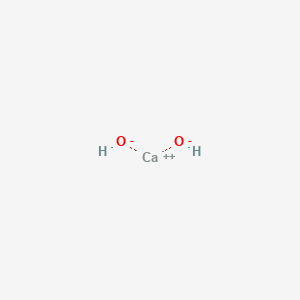

Calcium dihydroxide

描述

Synthesis Analysis

Calcium dihydroxide is typically synthesized by the hydration of calcium oxide (lime). The process involves adding water to quicklime (calcium oxide), which results in a highly exothermic reaction, producing slaked lime (calcium dihydroxide). This synthesis method is widely used due to its simplicity and effectiveness (Farhad & Mohammadi, 2005).

Molecular Structure Analysis

The molecular structure of calcium dihydroxide is characterized by a calcium ion coordinated by hydroxide ions. The compound typically crystallizes in a hexagonal structure, where each calcium ion is surrounded by six hydroxide ions, forming a layered structure. This arrangement contributes to the basic nature of calcium dihydroxide and its high solubility in water (Widdifield, Moudrakovski, & Bryce, 2014).

Chemical Reactions and Properties

Calcium dihydroxide is a strong base, exhibiting high pH levels in aqueous solutions. It reacts with carbon dioxide in the air to form calcium carbonate, a reaction that is central to its use in construction and environmental applications. Its high pH also endows it with antimicrobial properties, making it useful in medical and dental applications (Foreman & Barnes, 1990).

Physical Properties Analysis

Physically, calcium dihydroxide is a white, powdery substance that is soluble in water, resulting in a solution known as lime water. It has a high melting point and is relatively stable under normal conditions. When exposed to air, it tends to absorb carbon dioxide and moisture, gradually transforming into calcium carbonate (Samanta et al., 2016).

科学研究应用

-

Construction Industry

- Calcium hydroxide is a main ingredient in mortar for bricks and stone, plaster, and cement . It is mixed with sand and water to create a pastelike slurry. Once the water evaporates, the sand and calcium hydroxide left behind form a strong adhesive material that holds the bricks or stones together .

- The method of application involves mixing calcium hydroxide with sand and water to create a slurry. This slurry is then applied to bricks or stones, and as the water evaporates, a strong adhesive material is left behind .

- The result is a strong and durable construction material that is widely used in the construction industry .

-

Agriculture

- Calcium hydroxide is used as a neutralizing chemical, because it reacts with acids to create water and a salt in a double displacement reaction. This neutralization can occur in farm soils to help with plant growth .

- The method of application involves spreading calcium hydroxide on acidic soils. The calcium hydroxide reacts with the acid in the soil, neutralizing it and making it more suitable for plant growth .

- The result is improved soil quality and increased crop yield .

-

Food Industry

- Calcium hydroxide is added to foods to prevent them from becoming too acidic . It has been identified as E number E526 .

- The method of application involves adding a small amount of calcium hydroxide to food during the preparation process .

- The result is food that is less acidic and therefore safer to eat .

-

Water Treatment

- Calcium hydroxide is used as a flocculant in water and sewage treatment . It is also used in fresh water treatment to raise the pH of the water thereby controlling the corrosion of pipes .

- The method of application involves adding calcium hydroxide to the water or sewage. The calcium hydroxide causes impurities to clump together or flocculate, making them easier to remove .

- The result is cleaner, safer water .

-

Manufacturing Industry

- Calcium hydroxide is used in the manufacturing of some pesticides, in the production of paints and waterproofing materials, and as an additive to oils and lubricants to improve the ability for these fluids to flow . Calcium hydroxide acts as an accelerant in the production of rubber and plastics .

- The method of application involves adding calcium hydroxide during the manufacturing process .

- The result is improved product quality and performance .

-

Environmental Protection

- Calcium hydroxide is one of many chemicals added to industrial scrubbers that remove nitrogen and sulfur oxides from the exhaust gases that are a byproduct of many industrial processes . Removing these oxides helps to reduce the amount of acid rain that forms due to industrial pollutants .

- The method of application involves adding calcium hydroxide to the scrubbers used in industrial processes .

- The result is a reduction in the amount of harmful pollutants released into the environment .

-

Paper Industry

-

Waterways

- Calcium hydroxide is used to reduce the effects of acid rain in waterways .

- The method of application involves adding calcium hydroxide to the waterways. The calcium hydroxide reacts with the acid in the water, neutralizing it .

- The result is a reduction in the harmful effects of acid rain on aquatic ecosystems .

-

Production of Calcium Stearate

-

Preparation of Lime Mortar

-

Flocculant in Water and Sewage Treatment

- One significant application of calcium hydroxide is as a flocculant, in water and sewage treatment . It forms a fluffy charged solid that aids in the removal of smaller particles from water, resulting in a clearer product .

- The method of application involves adding calcium hydroxide to the water or sewage. The calcium hydroxide causes impurities to clump together or flocculate, making them easier to remove .

- The result is cleaner, safer water .

-

Corrosion Control

- Calcium hydroxide is also used in fresh water treatment to raise the pH of the water thereby controlling the corrosion of pipes .

- The method of application involves adding calcium hydroxide to the water. The calcium hydroxide reacts with the water, raising its pH and making it less corrosive .

- The result is a reduction in pipe corrosion, leading to longer-lasting infrastructure .

-

Chemical Industry

- Calcium hydroxide is widely used as a raw material in the chemical industry . It forms when calcium oxide is mixed with water .

- The method of application involves mixing calcium oxide with water to produce calcium hydroxide .

- The result is a soft white powder that is used in various chemical processes .

-

Production of Calcium Stearate

-

Neutralization of Acidic Waterways

- Calcium hydroxide is used to reduce the effects of acid rain in waterways .

- The method of application involves adding calcium hydroxide to the waterways. The calcium hydroxide reacts with the acid in the water, neutralizing it .

- The result is a reduction in the harmful effects of acid rain on aquatic ecosystems .

-

Production of Rubber and Plastics

-

Treatment of Wood in Paper Industry

-

Production of Portland Cement

未来方向

属性

IUPAC Name |

calcium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCZMVOFGPJBDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034410 | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium hydroxide | |

CAS RN |

1305-62-0, 12177-68-3 | |

| Record name | Calcium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium hydroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Portlandite (Ca(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012177683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)